8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of pyrido[4,3-b][1,4]oxazines. This compound has garnered attention in the fields of medicinal chemistry and material science due to its unique structural features and potential biological activities. It is characterized by the presence of bromine and methoxy substituents, which influence its chemical reactivity and biological properties.
The compound is typically synthesized from commercially available precursors through multi-step reactions involving bromination and methoxylation processes. Its chemical identity is confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one can be classified as:
The synthesis of 8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves the following steps:
The reaction conditions, including temperature, solvent choice (e.g., dimethylformamide or tetrahydrofuran), and reaction time, are critical for optimizing yield and purity. Typically, these reactions are conducted under inert atmospheres to prevent oxidation and other side reactions.
The molecular formula of 8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is . Its structure features:
Property | Value |
---|---|
Molecular Weight | 229.05 g/mol |
IUPAC Name | 8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one |
InChI Key | QVCFPDAWUSXZLV-UHFFFAOYSA-N |
Canonical SMILES | C1C(=O)NC2=C(O1)C=CN=C2Br |
8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one can participate in several chemical reactions:
Common reagents for substitution include sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran. The choice of base and solvent significantly affects the reaction's efficiency and selectivity.
The mechanism of action for 8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one primarily involves its interaction with specific biological targets. As a potential pharmacophore:
The physical properties include:
Key chemical properties include:
8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one has several applications in scientific research:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9